Methyl methanesulfonate

Catalog No.
S563824
CAS No.
66-27-3
M.F
C2H6O3S
M. Wt
110.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl methanesulfonate

CAS Number

66-27-3

Product Name

Methyl methanesulfonate

IUPAC Name

methyl methanesulfonate

Molecular Formula

C2H6O3S

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3

InChI Key

MBABOKRGFJTBAE-UHFFFAOYSA-N

SMILES

COS(=O)(=O)C

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Solubility in water about 1:5; slightly sol in nonpolar solvents
Sol in dimethyl formamide and in propylene glycol (1 in 1)

Synonyms

Dimethylsulfonate, Mesilate, Methyl, Mesylate, Methyl, Methanesulfonate, Methyl, Methyl Mesilate, Methyl Mesylate, Methyl Methanesulfonate, Methyl Methylenesulfonate, Methylmesilate, Methylmethane Sulfonate

Canonical SMILES

COS(=O)(=O)C

Mutagenicity and Carcinogenicity Studies

MMS is primarily known for its mutagenic and carcinogenic properties. It acts as a genotoxin, meaning it can damage DNA, potentially leading to mutations and increasing the risk of cancer.

  • Mutagenicity

    Studies have shown that MMS can induce mutations in various cell lines, including increasing the frequency of sister chromatid exchanges and chromosomal aberrations .

  • Carcinogenicity

    Research indicates that MMS can induce tumors in various animal models, including lung tumors, lymphomas, and neurogenic tumors .

These properties of MMS make it a valuable tool for scientists studying the mechanisms of mutagenesis and carcinogenesis. By understanding how MMS causes DNA damage and cancer development, researchers can gain insights into the development of cancer and potentially develop new strategies for cancer prevention and treatment.

Other Research Applications

Beyond its role in mutagenicity and carcinogenicity studies, MMS has various other applications in scientific research, including:

  • Studying DNA repair mechanisms

    Scientists use MMS to induce DNA damage and then study how cells repair this damage. This helps researchers understand the mechanisms of DNA repair, which is crucial for maintaining genomic stability and preventing cancer.

  • Investigating the effects of environmental toxins

    MMS can be used as a model compound to study the effects of other environmental toxins that may damage DNA. This helps scientists understand the potential health risks associated with exposure to these toxins.

Methyl methanesulfonate is a colorless to amber liquid that functions as an alkylating agent, primarily used in laboratory settings. It is a methanesulfonate ester formed through the condensation of methanesulfonic acid with methanol. This compound is known for its ability to methylate DNA, predominantly affecting N7-deoxyguanosine and N3-deoxyadenosine, leading to various biological effects, including carcinogenicity and mutagenicity. Methyl methanesulfonate is classified as a carcinogen and a suspected reproductive toxicant, with potential to cause irritation to the skin, eyes, and respiratory system .

The primary mechanism of action of MMS is its ability to methylate DNA. MMS readily transfers a methyl group to the N7 position of guanine and the N3 position of adenine in DNA. This methylation disrupts base pairing and can lead to errors during DNA replication, potentially causing mutations and cell death [].

MMS is a highly toxic compound and a known carcinogen []. It is classified as toxic by inhalation, ingestion, and skin contact []. Exposure to MMS can cause a variety of health problems, including:

  • Cancer
  • Mutagenicity
  • Reproductive problems
  • Skin and eye irritation

Methyl methanesulfonate primarily acts by methylating DNA, which can result in the formation of N-methylpurines—lesions that disrupt normal DNA replication and repair processes. The compound induces double-stranded breaks and stalls replication forks, particularly in cells deficient in homologous recombination repair mechanisms. This action has been linked to its carcinogenic properties . Additionally, methyl methanesulfonate can react with hydroxyl radicals in the vapor phase when released into the atmosphere, demonstrating its reactivity under certain conditions .

Methyl methanesulfonate exhibits significant biological activity as a mutagen and carcinogen. It has been shown to induce apoptosis in specific cancer cell lines, such as p53-deficient H1299 and Hep3B cells, through pathways involving caspase activation and mitochondrial involvement . Animal studies have indicated that exposure can lead to tumor formation at injection sites in rodents, highlighting its potential health risks . Furthermore, it has been utilized experimentally as a cancer chemotherapeutic agent due to its ability to damage DNA in rapidly dividing cells .

Methyl methanesulfonate can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the reaction of methanol with methanesulfonic acid under acidic conditions.
  • Alkylation Reactions: It can also be produced through alkylation reactions involving other alkylating agents.

These methods are typically conducted in controlled laboratory environments due to the toxic nature of the compound .

Methyl methanesulfonate has various applications:

  • Research: It is widely used in genetic research for studying DNA damage and repair mechanisms.
  • Cancer Treatment: The compound has been tested as a potential chemotherapeutic agent due to its ability to induce DNA damage in cancer cells.
  • Chemical Synthesis: It serves as a solvent catalyst in polymerization and esterification reactions within organic chemistry .

Studies on methyl methanesulfonate interactions reveal its capacity to form adducts with DNA bases, leading to mutations. The compound's interaction with cellular repair mechanisms has been extensively studied, particularly regarding its effects on homologous recombination pathways. This interaction is crucial for understanding how methyl methanesulfonate contributes to carcinogenesis and cellular toxicity .

Several compounds share structural similarities or functional characteristics with methyl methanesulfonate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Characteristics
Dimethyl sulfateSulfate esterStronger alkylating agent; more toxic than methyl methanesulfonate.
Ethyl methanesulfonateMethanesulfonate esterSimilar reactivity but less potent than methyl methanesulfonate.
Sulfur mustardAlkylating agentKnown for its use as a chemical warfare agent; more severe health effects.
Benzyl bromideAlkyl halideFunctions similarly but less selective for DNA targets compared to methyl methanesulfonate.

Methyl methanesulfonate stands out due to its specific reactivity towards DNA bases and its role in cancer research, making it a valuable tool despite its associated risks .

Physical Description

Methyl methanesulfonate is a colorless to amber liquid. (NTP, 1992)
Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline]

Color/Form

Colorless liquid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

110.00376522 g/mol

Monoisotopic Mass

110.00376522 g/mol

Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992)
203 °C at 753 mm Hg

Flash Point

220 °F (NTP, 1992)

Heavy Atom Count

6

Density

1.2943 at 68 °F (NTP, 1992) - Denser than water; will sink
1.2943 at 20 °C/4 °C

LogP

log Kow = -0.7 (est)

Melting Point

68 °F (NTP, 1992)
20 °C

UNII

AT5C31J09G

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.51%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (77.34%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (21.67%): May cause cancer [Danger Carcinogenicity];
H351 (76.85%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (77.34%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (76.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Methyl Methanesulfonate is a stable, colorless, combustible liquid that emits toxic fumes of sulfoxide when heated to decomposition. Methyl methanesulfonate is used for laboratory purposes as a catalyst in chemical synthesis and has been tested clinically as a cancer chemotherapeutic agent. This substance is an alkylating agent and acts as a mutagen by altering and damaging DNA and is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

Monofunctional, methylating agents, such as methyl methanesulfonate, produce primarily 7-methyl-guanine, an adduct that is believed to be innocuous due to its inability to block nucleic acid synthesis or cause misincorporation of bases in newly synthesized DNA. This altered base, however, has been postulated to be indirectly deleterious to cells due to the increased lability of the /glycosyl/ bond, leading to the formation of noninstructive apurinic sites in the DNA template. Another abundant lesion formed is 3-methyladenine. This product has been shown to block nucleic acid synthesis, but direct evidence that it is a lethal moiety in mammalian cells is lacking. The primary promutagenic lesions formed by methylating agents are O6-methylguanine and O-4-methylthymine, both of which can cause base transitions in newly synthesized DNA. O-Methylguanine is formed to a higher extent than O-4-methylthymine, and it has been demonstrated that guanines preceded at 5' by adenine are twice as likely to be methylated at the O6 position as those preceded by thymine, indicating the existence of base sequence effects on adduct formation. Another lesion formed by methylating agents is the methylphosphotriester. This persistent adduct clearly slows nucleic acid synthesis in cell-free systems, but its effect on gene expression or mutagenesis in cells is not clear. ... Longer chain alkylating agents produce similar spectra of damage, but the relative proportions of the adducts formed are significantly different. The lesions formed in the greatest quantities are the alkylphosphotriesters, which represent more than 50% of the total damage to the DNA. The promutagenic lesion that becomes increasingly important with these agents is O4-alkylthymine. It is produced in amounts five- to tenfold greater than occur with methylating agents, and, although it is slowly removed from DNA, its half-life is significantly longer than that for O6-alkylguanine, making it potentially more important in causing point mutations following DNA synthesis.

Vapor Pressure

0.31 [mmHg]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

66-27-3

Absorption Distribution and Excretion

In rats, approximately 30% of the radioactivity injected as (14)CH3 methyl methanesulfonate was exhaled as (14)CO2 within 30 hr, and an additional 20% was recovered from urine. In mice given a single ip dose ... approximately 34% ... was recovered from urine and 27% as (14)CO2.
In mice and rats methyl methanesulfonate is rapidly distributed throughout the body, including the CNS. In pregnant rats (21st day of gestation), transplacental passage into fetuses occurred within 2 min after iv injection. Following iv injection of 100 mg/kg body weight to rats, no detectable amount of methyl methanesulfonate were found in blood serum after 2 hr.
... If administered intraperitoneally, it reaches the excretion mechanism readily in activated form.

Metabolism Metabolites

Various urinary metabolites (methylmercapturic acid sulfoxide, 2-hydroxy-3-methylsulfinylpropionic acid, methylsulfinylacetic acid and a mixture of methylmercapturic acid and N-(methylthioacetyl)glycine) were identified in rats after iv administration of (14)CH3-methyl methansulfonate during the first 16 hr. About 80% of the excreted radioactivity was accounted for by these metabolites, resulting from an initial methylation of cysteine residues by methyl methanesulfonate.

Wikipedia

Methyl_methanesulfonate

Drug Warnings

Therapeutic application of total doses of between 2.8-800 mg/kg bw over period of up to 350 days to 13 cancer patients led to significant GI and hepatic toxic effects.

Methods of Manufacturing

Reaction of mesyl chloride with methanol in anhydrous pyridine.
... Prepared from action of methyl iodide upon methyl sulfite. No indications ... That methyl methanesulfonate is produced commercially ... .

General Manufacturing Information

Methanesulfonic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

EPA Method 8250. Packed Column GC/MS Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, methyl methanesulfonate detection limit not determined. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 3540. Soxhlet Extraction. A solid sample is mixed with anhydrous sodium sulfate and extracted using an appropriate solvent in a Soxhlet extractor. The sample is then dried and concentrated using a Kuderna-Danish apparatus. This is a procedure for extracting nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste.
EPA Method 3550. Sonication Extraction. A 2- to 3-g solid sample is mixed with anhydrous sodium sulfate to form a free-flowing powder, then solvent extracted using a horn-type sonicator, followed by vacuum filtration or centrifugation for organic components of equal or less than 20 mg/kg. This method is applicable to the extraction of nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste. Interferences include chlorofluorocarbons and methylene chloride.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: methanesulfonic acid, methyl ester; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for METHYL METHANESULFONATE (10 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The combined effects of methyl methanesulfonate and ethyl methanesulfonate on the induction of 6-thioguanine resistant mutants and chromosome aberrations were examined in Chinese hamster V79 cells. Cells were simultaneously treated with ethylmethanesulfonate at a concentration of D20 /SRP: D20 = concentration required to reduce cell survival to 20%/ and methyl methanesulfonate at various concentrations for 3, 6 or 9 hr. In other experiments cells were simultaneously treated with methyl methanesulfonate at a concentration of D20 and ethyl methanesulfonate at various concentrations for 3, 6 or 9 hr. The mathematical analysis of the combined effects of both chemicals for cell killing (cytotoxicity) and 6-thioguanine resistant mutations indicates that synergistic interactions were observed for both cell killing and mutations induced by methyl methanesulfonate and ethyl methanesulfonate. The frequency of chromosome aberrations induced by simultaneous treatment with methyl methanesulfonate at a concentration of D20 and ethyl methanesulfonate at various concentrations for 3 hr was additive. However, the frequency of chromosome aberrations induced by ethyl methanesulfonate at a concentration of D20 and methyl methanesulfonate at various concentrations for 3 hr was not significantly different from those induced by methyl methanesulfonate alone.
Ethanol itself did not induce any apparent chromosome aberrations in Chinese hamster ovary cells. However, post-treatment with ethanol potentiated the chromosome aberrations induced by ... methyl methanesulfonate. ... Chromatid exchanges were predominantly increased in cultures treated with ... methyl methanesulfonate ... and then with ethanol. ... Post-treatment with acetaldehyde, the major metabolite of ethanol, also potentiated the chromosome aberrations induced by ... methyl methanesulfonate. ... The main types of aberrations potentiated by posttreatment with acetaldehyde were similar to those by posttreatment with ethanol. /Methyl methanesulfonate/

Dates

Modify: 2023-08-15

Preventive activity of

Saulo Duarte Ozelin, Juliana Marques Senedese, Jacqueline Morais Alves, Carla Carolina Munari, Juliana De Carvalho Da Costa, Flávia Aparecida Resende, Débora Leite Campos, Ildercílio Mota De Souza Lima, Augusto Faria Andrade, Eliana Aparecida Varanda, Jairo Kenupp Bastos, Denise Crispim Tavares
PMID: 33730993   DOI: 10.1080/15287394.2021.1898505

Abstract

Desf. is a plant found in South America, especially in Brazil. Oleoresin and the leaves of this plant is used as a popular medicinal agent. However, few studies on the chemical composition of aerial parts and related biological activities are known. This study aimed to examine the cytotoxic, genotoxic, and antigenotoxic potential of
aerial parts hydroalcoholic extract (CLE) and two of its major compounds afzelin and quercitrin. The cytotoxic and antigenotoxic potential of CLE was determined as follows: 1) against genotoxicity induced by doxorubicin (DXR) or methyl methanesulfonate (MMS) in V79 cells; 2) by direct and indirect-acting mutagens in
strains; and 3) by MMS in male Swiss mice. The protective effects of afzelin and quercitrin against DXR or MMS were also evaluated in V79 and HepG2 cells. CLE was cytotoxic as evidenced by clonogenic efficiency assay. Further, CLE did not induce a significant change in frequencies of chromosomal aberrations and micronuclei; as well as number of revertants in the Ames test demonstrating absence of genotoxicity. In contrast, CLE was found to be antigenotoxic in mammalian cells. The results also showed that CLE exerted inhibitory effect against indirect-acting mutagens in the Ames test. Afzelin and quercitrin did not reduce genotoxicity induced by DXR or MMS in V79 cells. However, treatments using afzelin and quercitrin decreased MMS-induced genotoxicity in HepG2 cells. The antigenotoxic effect of CLE observed in this study may be partially attributed to the antioxidant activity of the combination of major components afzelin and quercitrin.


Computational investigation of possible inhibitors of the winged-helix domain of MUS81

Son Tung Ngo, Van Van Vu, Huong Thi Thu Phung
PMID: 33340918   DOI: 10.1016/j.jmgm.2020.107771

Abstract

The methyl methanesulfonate and ultraviolet sensitive 81 (MUS81) is a structure-specific endonuclease that is highly conserved in eukaryotes and essential for homologous recombination repair. The winged-helix domain at the N-terminus of MUS81 (wMUS81) can bind DNA substrates and regulate the endonuclease activity. The repression of MUS81 activity could enhance the sensitivity to antitumor compounds of different tumour cells. Thus, MUS81 is a potential therapeutic target in cancer therapy. However, specific inhibitors of MUS81 have remained elusive. Here, for the first time, we attempt to discover the compounds disrupting the wMUS81 activity. The binding affinity of available drugs to wMUS81 was first estimated by molecular docking. pK
values were taken into consideration to eliminate unlikely protonation states of the ligands. Top-lead compounds were then estimated the binding affinity using the fast pulling ligand simulations. Finally, the free energy perturbation method accurately defined the absolute binding free energy of the top four ligands, revealing the most potential inhibitors of wMUS81 including simeprevir and nilotinib. Binding of simeprevir destabilizes the β-hairpin region of wMUS81, likely disturbing the wMUS81 function. The van der Waals free binding energy majorly modulates the ligand-binding mechanism. The two conserved residues Leu189 and Arg196 are likely important in monitoring the interacting process of simeprevir to wMUS81.


Uncovering molecular mechanisms of regulated cell death in the naked mole rat

Alexei Evdokimov, Alexei Popov, Elena Ryabchikova, Olga Koval, Svetlana Romanenko, Vladimir Trifonov, Irina Petruseva, Inna Lavrik, Olga Lavrik
PMID: 33510044   DOI: 10.18632/aging.202577

Abstract

The naked mole rat (NMR),
is the longest-living rodent species, and is extraordinarily resistant to cancer and aging-related diseases. The molecular basis for these unique phenotypic traits of the NMR is under extensive research. However, the role of regulated cell death (RCD) in the longevity and the protection from cancer in the NMR is still largely unknown. RCD is a mechanism restricting the proliferation of damaged or premalignant cells, which counteracts aging and oncotransformation. In this study, DNA damage-induced cell death in NMR fibroblasts was investigated in comparison to RCD in fibroblasts from
. The effects of methyl methanesulfonate, 5-fluorouracil, and etoposide in both cell types were examined using contemporary cell death analyses. Skin fibroblasts from
were found to be more resistant to the action of DNA damaging agents compared to fibroblasts from
. Strikingly, our results revealed that NMR cells also exhibit a limited apoptotic response and seem to undergo regulated necrosis. Taken together, this study provides new insights into the mechanisms of cell death in NMR expanding our understanding of longevity, and it paves the way towards the development of innovative therapeutic approaches.


The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability

Sara Ovejero, Caroline Soulet, María Moriel-Carretero
PMID: 34299079   DOI: 10.3390/ijms22147461

Abstract

In order to tackle the study of DNA repair pathways, the physical and chemical agents creating DNA damage, the genotoxins, are frequently employed. Despite their utility, their effects are rarely restricted to DNA, and therefore simultaneously harm other cell biomolecules. Methyl methanesulfonate (MMS) is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases. It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work, such as those used in chemotherapy. Nevertheless, MMS exerts additional actions, such as oxidation and acetylation of proteins. In this work, we introduce the important notion that MMS also triggers a lipid stress that stems from and affects the inner nuclear membrane. The inner nuclear membrane plays an essential role in virtually all genome stability maintenance pathways. Thus, we want to raise awareness that the relative contribution of lipid and genotoxic stresses when using MMS may be difficult to dissect and will matter in the conclusions drawn from those studies.


In Situ Alkylation of Reconstructed Human Epidermis by Methyl Methanesulfonate: A Quantitative HRMAS NMR Chemical Reactivity Mapping

Hassan Srour, François-Marie Moussallieh, Karim Elbayed, Elena Giménez-Arnau, Jean-Pierre Lepoittevin
PMID: 33190492   DOI: 10.1021/acs.chemrestox.0c00362

Abstract

Allergic contact dermatitis (ACD) is a reaction of the immune system resulting from skin sensitization to an exogenous hazardous chemical and leading to the activation of antigen-specific T-lymphocytes. The adverse outcome pathway (AOP) for skin sensitization identified four key events (KEs) associated with the mechanisms of this pathology, the first one being the ability of skin chemical sensitizers to modify epidermal proteins to form antigenic structures that will further trigger the immune system. So far, these interactions have been studied in solution using model nucleophiles such as amino acids or peptides. As a part of our efforts to better understand chemistry taking place during the sensitization process, we have developed a method based on the use of high-resolution magic angle spinning (HRMAS) NMR to monitor in situ the reactions of
C substituted chemical sensitizers with nucleophilic amino acids of epidermal proteins in reconstructed human epidermis. A quantitative approach, developed so far for liquid NMR applications, has not been developed to our knowledge in a context of a semisolid nonanisotropic environment like the epidermis. We now report a quantitative chemical reactivity mapping of methyl methanesulfonate (MMS), a sensitizing methylating agent, in reconstructed human epidermis by quantitative HRMAS (qHRMAS) NMR. First, the haptenation process appeared to be much faster in RHE than in solution with a maximum concentration of adducts reached between 4 and 8 h. Second, it was observed that the concentration of cysteine adducts did not significantly increase with the dose (2.07 nmol/mg at 0.4 M and 2.14 nmol/mg at 1 M) nor with the incubation time (maximum of 2.27 nmol/mg at 4 h) compared to other nucleophiles, indicating a fast reaction and a potential saturation of targets. Third, when increasing the exposure dose, we observed an increase of adducts up to 12.5 nmol/mg of RHE, excluding cysteine adducts, for 3112 μg/cm
(1 M solution) of
. This methodology applied to other skin sensitizers could allow for better understanding of the potential links between the amount of chemical modifications formed in the epidermis in relation to exposure and the sensitization potency.


Yeast grown in continuous culture systems can detect mutagens with improved sensitivity relative to the Ames test

Joseph Y Ong, Julia T Pence, David C Molik, Heather A M Shepherd, Holly V Goodson
PMID: 33730086   DOI: 10.1371/journal.pone.0235303

Abstract

Continuous culture systems allow for the controlled growth of microorganisms over a long period of time. Here, we develop a novel test for mutagenicity that involves growing yeast in continuous culture systems exposed to low levels of mutagen for a period of approximately 20 days. In contrast, most microorganism-based tests for mutagenicity expose the potential mutagen to the biological reporter at a high concentration of mutagen for a short period of time. Our test improves upon the sensitivity of the well-established Ames test by at least 20-fold for each of two mutagens that act by different mechanisms (the intercalator ethidium bromide and alkylating agent methyl methanesulfonate). To conduct the tests, cultures were grown in small, inexpensive continuous culture systems in media containing (potential) mutagen, and the resulting mutagenicity of the added compound was assessed via two methods: a canavanine-based plate assay and whole genome sequencing. In the canavanine-based plate assay, we were able to detect a clear relationship between the amount of mutagen and the number of canavanine-resistant mutant colonies over a period of one to three weeks of exposure. Whole genome sequencing of yeast grown in continuous culture systems exposed to methyl methanesulfonate demonstrated that quantification of mutations is possible by identifying the number of unique variants across each strain. However, this method had lower sensitivity than the plate-based assay and failed to distinguish the different concentrations of mutagen. In conclusion, we propose that yeast grown in continuous culture systems can provide an improved and more sensitive test for mutagenicity.


RPA-mediated recruitment of Bre1 couples histone H2B ubiquitination to DNA replication and repair

Guangxue Liu, Jiaqi Yan, Xuejie Wang, Junliang Chen, Xin Wang, Yang Dong, Simin Zhang, Xiaoli Gan, Jun Huang, Xuefeng Chen
PMID: 33602814   DOI: 10.1073/pnas.2017497118

Abstract

The ubiquitin E3 ligase Bre1-mediated H2B monoubiquitination (H2Bub) is essential for proper DNA replication and repair in eukaryotes. Deficiency in H2Bub causes genome instability and cancer. How the Bre1-H2Bub pathway is evoked in response to DNA replication or repair remains unknown. Here, we identify that the single-stranded DNA (ssDNA) binding factor RPA acts as a key mediator that couples Bre1-mediated H2Bub to DNA replication and repair in yeast. We found that RPA interacts with Bre1 in vitro and in vivo, and this interaction is stimulated by ssDNA. This association ensures the recruitment of Bre1 to replication forks or DNA breaks but does not affect its E3 ligase activity. Disruption of the interaction abolishes the local enrichment of H2Bub, resulting in impaired DNA replication, response to replication stress, and repair by homologous recombination, accompanied by increased genome instability and DNA damage sensitivity. Notably, we found that RNF20, the human homolog of Bre1, interacts with RPA70 in a conserved mode. Thus, RPA functions as a master regulator for the spatial-temporal control of H2Bub chromatin landscape during DNA replication and recombination, extending the versatile roles of RPA in guarding genome stability.


ALC1 links chromatin accessibility to PARP inhibitor response in homologous recombination-deficient cells

Priyanka Verma, Yeqiao Zhou, Zhendong Cao, Peter V Deraska, Moniher Deb, Eri Arai, Weihua Li, Yue Shao, Laura Puentes, Yiwen Li, Sonali Patankar, Robert H Mach, Robert B Faryabi, Junwei Shi, Roger A Greenberg
PMID: 33462394   DOI: 10.1038/s41556-020-00624-3

Abstract

The response to poly(ADP-ribose) polymerase inhibitors (PARPi) is dictated by homologous recombination (HR) DNA repair and the abundance of lesions that trap PARP enzymes. It remains unclear, however, if the established role of PARP in promoting chromatin accessibility impacts viability in these settings. Using a CRISPR-based screen, we identified the PAR-binding chromatin remodeller ALC1/CHD1L as a key determinant of PARPi toxicity in HR-deficient cells. ALC1 loss reduced viability of breast cancer gene (BRCA)-mutant cells and enhanced sensitivity to PARPi by up to 250-fold, while overcoming several resistance mechanisms. ALC1 deficiency reduced chromatin accessibility concomitant with a decrease in the association of base damage repair factors. This resulted in an accumulation of replication-associated DNA damage, increased PARP trapping and a reliance on HR. These findings establish PAR-dependent chromatin remodelling as a mechanistically distinct aspect of PARPi responses and therapeutic target in HR-deficient cancers.


Ribosome profiling reveals ribosome stalling on tryptophan codons and ribosome queuing upon oxidative stress in fission yeast

Angela Rubio, Sanjay Ghosh, Michael Mülleder, Markus Ralser, Juan Mata
PMID: 33313903   DOI: 10.1093/nar/gkaa1180

Abstract

Translational control is essential in response to stress. We investigated the translational programmes launched by the fission yeast Schizosaccharomyces pombe upon five environmental stresses. We also explored the contribution of defence pathways to these programmes: The Integrated Stress Response (ISR), which regulates translation initiation, and the stress-response MAPK pathway. We performed ribosome profiling of cells subjected to each stress, in wild type cells and in cells with the defence pathways inactivated. The transcription factor Fil1, a functional homologue of the yeast Gcn4 and the mammalian Atf4 proteins, was translationally upregulated and required for the response to most stresses. Moreover, many mRNAs encoding proteins required for ribosome biogenesis were translationally downregulated. Thus, several stresses trigger a universal translational response, including reduced ribosome production and a Fil1-mediated transcriptional programme. Surprisingly, ribosomes stalled on tryptophan codons upon oxidative stress, likely due to a decrease in charged tRNA-Tryptophan. Stalling caused ribosome accumulation upstream of tryptophan codons (ribosome queuing/collisions), demonstrating that stalled ribosomes affect translation elongation by other ribosomes. Consistently, tryptophan codon stalling led to reduced translation elongation and contributed to the ISR-mediated inhibition of initiation. We show that different stresses elicit common and specific translational responses, revealing a novel role in Tryptophan-tRNA availability.


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